

# 5-Methoxy-2-formylphenylboronic acid literature review

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## Compound of Interest

Compound Name: 5-Methoxy-2-formylphenylboronic acid

Cat. No.: B1363405

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An In-depth Technical Guide to **5-Methoxy-2-formylphenylboronic acid**

**Authored by: Gemini, Senior Application Scientist**

## Abstract

**5-Methoxy-2-formylphenylboronic acid** is a bifunctional organoboron reagent of significant interest in modern synthetic chemistry. Its unique architecture, featuring a nucleophilic boronic acid moiety and an electrophilic formyl group in an ortho/para relationship with an activating methoxy substituent, makes it a powerful and versatile building block. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications. We delve into the mechanistic nuances of its primary application in Suzuki-Miyaura cross-coupling reactions and provide a detailed, field-proven experimental protocol. Furthermore, this document explores its utility in medicinal chemistry and material science, underscoring its value to researchers and drug development professionals.

## Core Characteristics and Physicochemical Properties

**5-Methoxy-2-formylphenylboronic acid**, also known as 5-formyl-2-methoxyphenylboronic acid, is a stable, solid compound at room temperature.<sup>[1]</sup> The strategic placement of its three functional groups dictates its chemical behavior. The boronic acid is the reactive handle for palladium-catalyzed cross-coupling, the methoxy group acts as an electron-donating group that

can modulate the reactivity of the aromatic ring, and the formyl (aldehyde) group provides a site for a vast array of subsequent chemical transformations.<sup>[2]</sup><sup>[3]</sup> This trifecta of functionality makes it an exceptionally valuable intermediate in multi-step synthetic campaigns.<sup>[1]</sup>

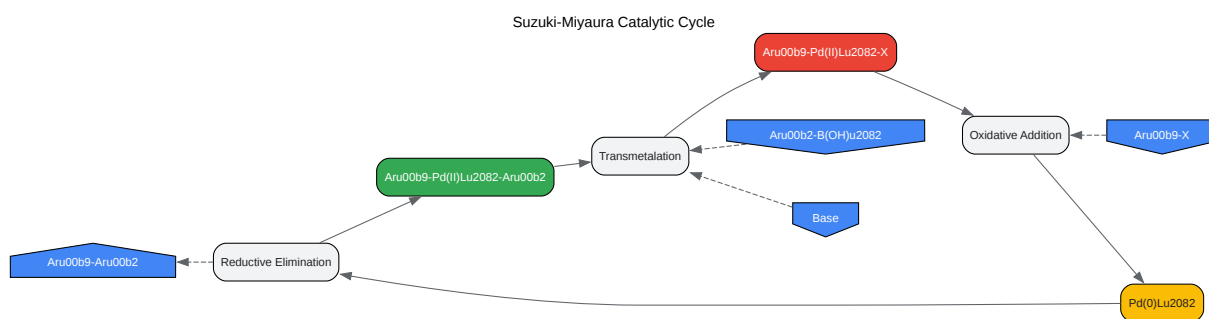
## Data Presentation: Physicochemical Properties

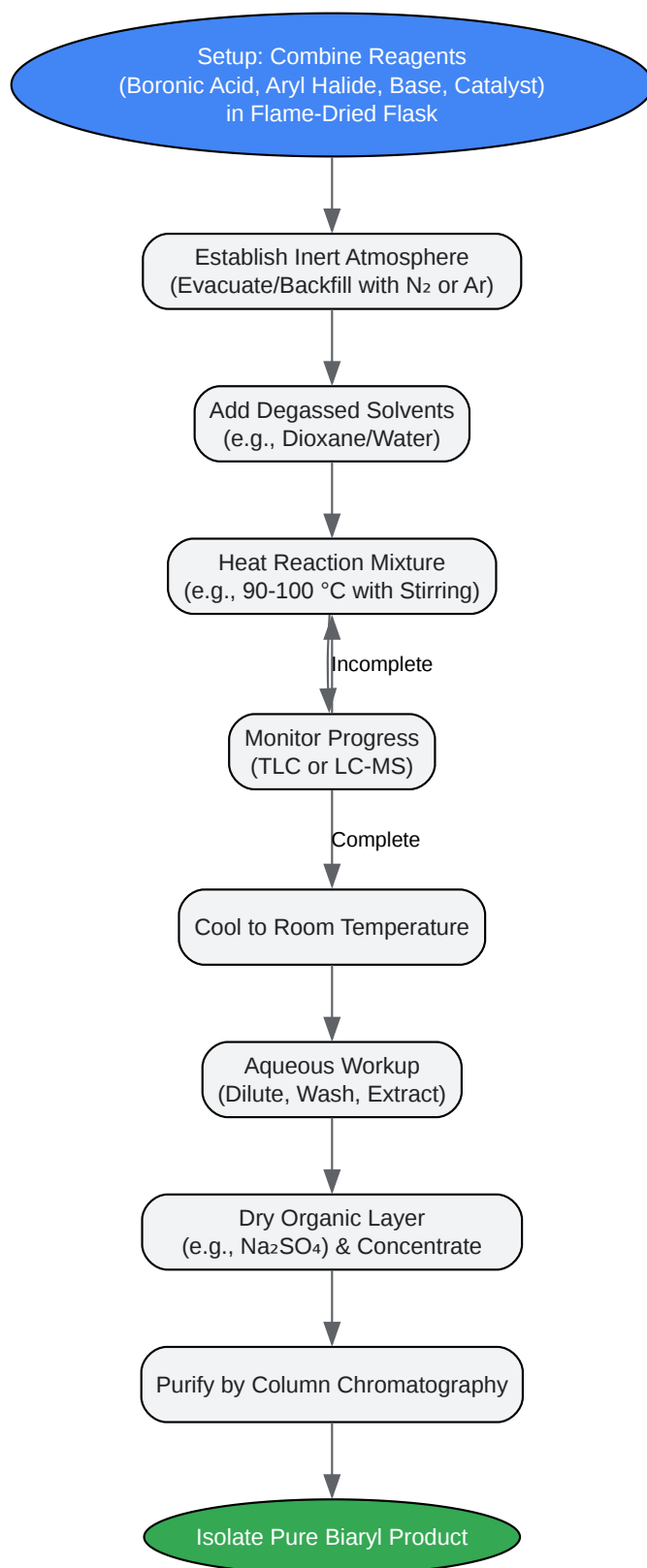
Property	Value	Source(s)
IUPAC Name	(5-Methoxy-2-formylphenyl)boronic acid	N/A
Synonyms	2-Formyl-5-methoxyphenylboronic acid, 5-Formyl-2-methoxybenzeneboronic acid	<sup>[1]</sup>
CAS Number	40138-18-9, 127972-02-5	<sup>[1]</sup>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BO <sub>4</sub>	<sup>[1]</sup> <sup>[4]</sup>
Molecular Weight	179.97 g/mol	<sup>[1]</sup>
Appearance	Orange to yellow to green powder; solid	<sup>[1]</sup>
Melting Point	160 °C (lit.)	<sup>[1]</sup>
Solubility	Soluble in polar organic solvents	<sup>[5]</sup>
Storage Conditions	Store at 2-8°C under an inert atmosphere; moisture sensitive	<sup>[1]</sup> <sup>[6]</sup>

## Structural Dynamics: The Open and Cyclic Forms

A critical feature of ortho-formylphenylboronic acids is their tendency to exist in equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.<sup>[7]</sup><sup>[8]</sup> This equilibrium is influenced by the solvent, temperature, and pH. The presence of an electron-withdrawing substituent can favor the cyclic isomer.<sup>[7]</sup> This tautomerization is not merely a structural curiosity; it can have profound implications for

reactivity and biological activity, as the cyclic form presents a different steric and electronic profile to catalysts and biological targets.<sup>[7]</sup>





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